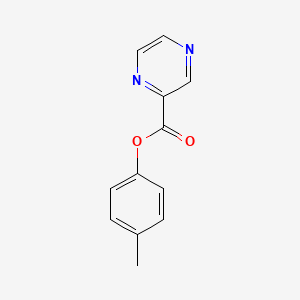
p-tolyl pyrazine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-tolyl pyrazine-2-carboxylate is an organic compound with the chemical formula C12H10N2O2 It is a derivative of pyrazinecarboxylic acid, where the carboxylic acid group is esterified with 4-methylphenol (p-cresol)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrazinecarboxylic acid, 4-methylphenyl ester typically involves the esterification of pyrazinecarboxylic acid with 4-methylphenol. One common method is the Yamaguchi reaction, which involves the use of 2,4,6-trichlorobenzoyl chloride as the Yamaguchi reagent, along with 4-dimethylaminopyridine and triethylamine . The reaction proceeds under mild conditions and yields the desired ester.
Industrial Production Methods
Industrial production of pyrazinecarboxylic acid, 4-methylphenyl ester may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
p-tolyl pyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Pyrazinecarboxylic acid.
Reduction: 4-methylphenyl alcohol.
Substitution: Various substituted pyrazine derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
p-tolyl pyrazine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of pyrazinecarboxylic acid, 4-methylphenyl ester depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors in the body. For example, pyrazine derivatives are known to inhibit bacterial growth by interfering with essential metabolic processes . The molecular targets and pathways involved can vary, but they often include key enzymes in bacterial biosynthesis pathways.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazinecarboxylic acid: The parent compound, which lacks the ester group.
2,3-Pyrazinedicarboxylic acid: A derivative with two carboxylic acid groups.
4-Methylpyrazine: A simpler derivative with a methyl group on the pyrazine ring.
Uniqueness
p-tolyl pyrazine-2-carboxylate is unique due to the presence of both the pyrazine ring and the esterified 4-methylphenyl group. This combination imparts specific chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets . The ester group also allows for further chemical modifications, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
132172-96-4 |
|---|---|
Fórmula molecular |
C12H10N2O2 |
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
(4-methylphenyl) pyrazine-2-carboxylate |
InChI |
InChI=1S/C12H10N2O2/c1-9-2-4-10(5-3-9)16-12(15)11-8-13-6-7-14-11/h2-8H,1H3 |
Clave InChI |
YJPASBYDCPRNPD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OC(=O)C2=NC=CN=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{4-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide](/img/structure/B8766038.png)
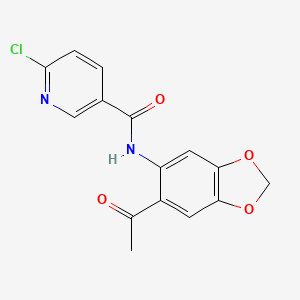
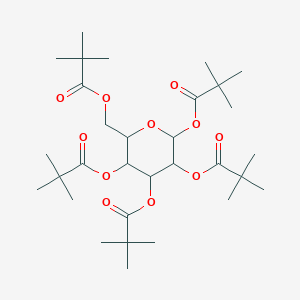

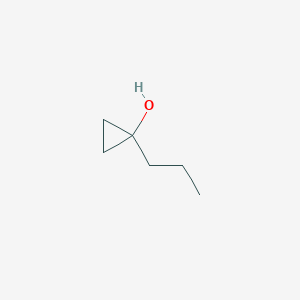

![1-[4-(1-Pyrrolidinylcarbonyl)phenyl]-3-(Trifluoromethyl)-4,5,6,7-Tetrahydro-1h-Indazole](/img/structure/B8766084.png)
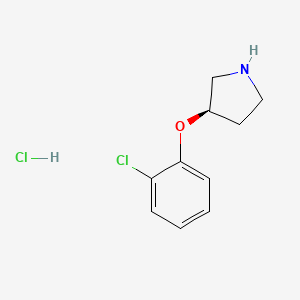
![Benzyl 1'-methylspiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B8766101.png)
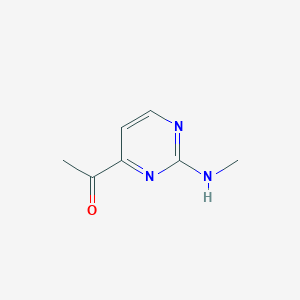
![BENZO[B]THIOPHENE-2-ETHANAMINE, N,N-DIMETHYL-3-[(1R)-1-(2-PYRIDINYL)ETHYL]-](/img/structure/B8766109.png)
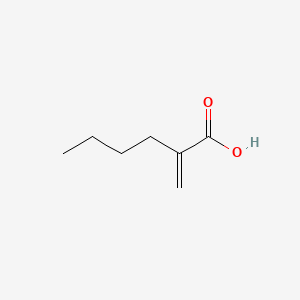
![2-(5'-Bromo-3,4,5,6-tetrahydro-2H-[1,2]bipyridinyl-4-yl)ethylamine](/img/structure/B8766130.png)

